2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
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Overview
Description
2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole rings, followed by the introduction of the phenyl groups and tert-butylphenyl groups. The reaction conditions often require specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the phenyl rings.
Scientific Research Applications
2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: The compound’s properties make it useful in materials science, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[1,3-Bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it valuable for applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C53H54N2O2 |
---|---|
Molecular Weight |
751.0 g/mol |
IUPAC Name |
2-[1,3-bis(4-tert-butylphenyl)-2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C53H54N2O2/c1-51(2,3)43-31-27-37(28-32-43)35-53(36-38-29-33-44(34-30-38)52(4,5)6,49-54-45(39-19-11-7-12-20-39)47(56-49)41-23-15-9-16-24-41)50-55-46(40-21-13-8-14-22-40)48(57-50)42-25-17-10-18-26-42/h7-34,45-48H,35-36H2,1-6H3 |
InChI Key |
PPCMANUMEPDAPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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